molecular formula C24H43NO B8747548 3-(Octadecyloxy)aniline

3-(Octadecyloxy)aniline

Cat. No.: B8747548
M. Wt: 361.6 g/mol
InChI Key: YZJFZNQOZSQLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Octadecyloxy)aniline is an aromatic amine derivative characterized by an aniline core substituted with an octadecyloxy (-O-C₁₈H₃₇) group at the 3-position. The compound is of interest in materials science, particularly for surfactant design, liquid crystal formulations, and as a precursor in organic synthesis. Its structural features make it a candidate for studying self-assembly phenomena and interfacial interactions .

Properties

Molecular Formula

C24H43NO

Molecular Weight

361.6 g/mol

IUPAC Name

3-octadecoxyaniline

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-24-20-18-19-23(25)22-24/h18-20,22H,2-17,21,25H2,1H3

InChI Key

YZJFZNQOZSQLDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

4-Hexyloxyaniline

  • Structural Differences :
    • Substituent position: 4-hexyloxy (C₆H₁₃O-) vs. 3-octadecyloxy (C₁₈H₃₇O-).
    • Chain length: Hexyl (C6) vs. octadecyl (C18).
  • Functional Implications: Solubility: 4-Hexyloxyaniline exhibits higher solubility in polar solvents (e.g., ethanol) due to its shorter chain, whereas 3-(Octadecyloxy)aniline is predominantly soluble in nonpolar solvents like hexane. Applications: 4-Hexyloxyaniline is used in small-scale research (e.g., dye synthesis), while 3-(Octadecyloxy)aniline’s hydrophobicity suits industrial applications, such as lubricant additives or polymer stabilizers .

3-Methoxy-4-(oxazol-5-yl)aniline

  • Structural Differences :
    • Substituents: Methoxy (-OCH₃) and oxazole heterocycle vs. long alkyl chain.
  • Functional Implications: Electronic Effects: The electron-donating methoxy and electron-withdrawing oxazole groups alter the aromatic ring’s reactivity, making this compound more suited for pharmaceutical intermediates. In contrast, 3-(Octadecyloxy)aniline’s nonpolar chain limits its participation in charge-transfer reactions. Biological Activity: 3-Methoxy-4-(oxazol-5-yl)aniline derivatives are explored for antimicrobial activity, whereas 3-(Octadecyloxy)aniline’s bioactivity remains understudied .

Oxacycloalkyloxy-Substituted Anilines

  • Structural Differences :
    • Cyclic ether groups (e.g., oxetanyloxy, oxolanyloxy) vs. linear alkyl chains.
  • Functional Implications :
    • Steric and Electronic Effects : Cyclic ethers introduce ring strain and polarity, enhancing interactions with biological targets. 3-(Octadecyloxy)aniline’s linear chain promotes steric hindrance in dense phases (e.g., lipid bilayers).
    • Patent Relevance : Oxacycloalkyloxy compounds are prioritized in drug discovery (e.g., kinase inhibitors), while 3-(Octadecyloxy)aniline is more relevant in material sciences .

Data Tables

Table 1: Key Properties of Alkoxyanilines

Compound Substituent Position Chain Length Solubility (Polarity) Applications
3-(Octadecyloxy)aniline 3 C18 Nonpolar solvents Surfactants, lubricants
4-Hexyloxyaniline 4 C6 Polar solvents Research, dye synthesis
3-Methoxy-4-(oxazol-5-yl)aniline 3, 4 N/A Moderate polarity Pharmaceuticals

Table 2: Structural Similarity Scores (CAS-Based)

Compound (CAS No.) Similarity to 3-(Octadecyloxy)aniline Key Substituents
3-Methoxy-4-(oxazol-5-yl)aniline (177492-52-3) 0.92 Methoxy, oxazole
50548-43-1 0.71 Short alkyl, nitro groups
13414-56-7 0.70 Halogen substituents

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